molecular formula C22H19N3O2S2 B292513 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Numéro de catalogue B292513
Poids moléculaire: 421.5 g/mol
Clé InChI: CKRWUPIVUQGIRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mécanisme D'action

3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a selective inhibitor of GLS, which is the first and rate-limiting enzyme in the glutaminolysis pathway. Glutaminolysis is a metabolic process that cancer cells rely on to meet their energy demands and support their rapid proliferation. 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one binds to the active site of GLS and blocks its activity, leading to a decrease in glutamate production and an increase in intracellular glutamine levels. This disruption of glutaminolysis ultimately leads to cancer cell death.
Biochemical and Physiological Effects
3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce cell death in cancer cells, but it also has effects on normal cells. Glutamine is an essential amino acid that plays a critical role in many physiological processes, including protein synthesis, energy production, and nucleotide biosynthesis. Therefore, the inhibition of GLS by 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can have significant effects on normal cell function. However, studies have shown that normal cells are less sensitive to 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one than cancer cells, suggesting that 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one may have a therapeutic window.

Avantages Et Limitations Des Expériences En Laboratoire

3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the glutaminolysis pathway. 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is also selective for GLS, which allows for the specific targeting of this enzyme without affecting other metabolic pathways. However, 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has some limitations in lab experiments. It has low solubility in water, which can make it difficult to use in cell-based assays. Additionally, 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has a short half-life and can be rapidly metabolized in vivo, which may limit its efficacy in animal models.

Orientations Futures

Despite its potential as a cancer therapeutic, 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has some limitations that need to be addressed. One area of future research is the development of more potent and selective GLS inhibitors that can overcome the limitations of 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Another direction is the investigation of the combination of GLS inhibitors with other cancer therapies, such as immunotherapy and targeted therapy. Finally, more studies are needed to understand the effects of GLS inhibition on normal cell function and to identify potential side effects of GLS inhibitors in vivo.

Méthodes De Synthèse

The synthesis of 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves a multistep process that starts with the reaction of 2-bromo-4'-methylbiphenyl with ethyl 2-oxo-2-phenylethanoate to form 2-(4'-methylbiphenyl-2-yl)-2-oxoethyl benzoate. This intermediate is then treated with sodium sulfide to yield 2-(4'-methylbiphenyl-2-yl)-2-sulfanylethyl benzoate. The final step involves the reaction of 2-(4'-methylbiphenyl-2-yl)-2-sulfanylethyl benzoate with 3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in the presence of potassium carbonate to form 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Applications De Recherche Scientifique

3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. GLS is overexpressed in many cancer cells, and its inhibition by 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce cell death and inhibit tumor growth in various cancer models, including breast, lung, and pancreatic cancer. 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

Formule moléculaire

C22H19N3O2S2

Poids moléculaire

421.5 g/mol

Nom IUPAC

3-amino-5,6-dimethyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19N3O2S2/c1-13-14(2)29-20-19(13)21(27)25(23)22(24-20)28-12-18(26)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,12,23H2,1-2H3

Clé InChI

CKRWUPIVUQGIRG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C

SMILES canonique

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.